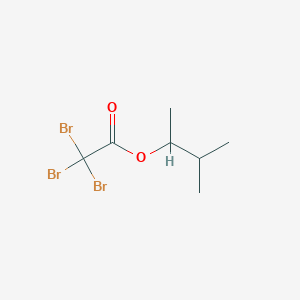
Acetic acid, tribromo, 1,2-dimethylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, tribromo, 1,2-dimethylpropyl ester is a chemical compound with the molecular formula C₇H₁₁Br₃O₂ and a molecular weight of 366.873 g/mol . This compound is characterized by the presence of three bromine atoms and an ester functional group, making it a unique and interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tribromo, 1,2-dimethylpropyl ester typically involves the esterification of acetic acid with 1,2-dimethylpropyl alcohol in the presence of a brominating agent. The reaction conditions often require a catalyst, such as sulfuric acid, and a controlled temperature to ensure the proper formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes with continuous monitoring of reaction parameters. The use of automated systems ensures consistent quality and yield of the final product. The bromination step is carefully controlled to prevent over-bromination and to maintain the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, tribromo, 1,2-dimethylpropyl ester undergoes various chemical reactions, including:
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Acetic acid, tribromo, 1,2-dimethylpropyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid, tribromo, 1,2-dimethylpropyl ester involves its interaction with molecular targets through its bromine atoms and ester functional group. The bromine atoms can participate in electrophilic reactions, while the ester group can undergo hydrolysis or other transformations. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Acetic acid, tribromo, 1,2-dimethylpropyl ester is unique due to the presence of three bromine atoms, which impart distinct chemical reactivity and properties compared to similar compounds with fewer bromine atoms. This makes it particularly valuable in applications requiring high reactivity and specificity .
Eigenschaften
CAS-Nummer |
90380-67-9 |
|---|---|
Molekularformel |
C7H11Br3O2 |
Molekulargewicht |
366.87 g/mol |
IUPAC-Name |
3-methylbutan-2-yl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C7H11Br3O2/c1-4(2)5(3)12-6(11)7(8,9)10/h4-5H,1-3H3 |
InChI-Schlüssel |
AIOAXQWRROPLIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)OC(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
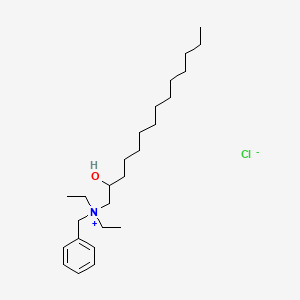
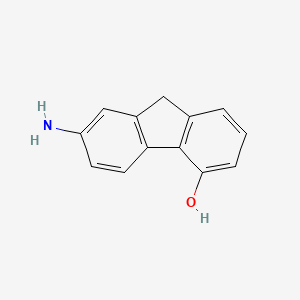
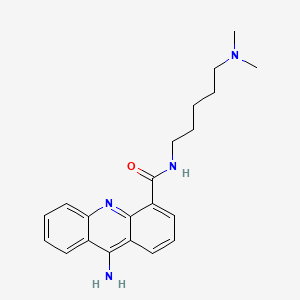
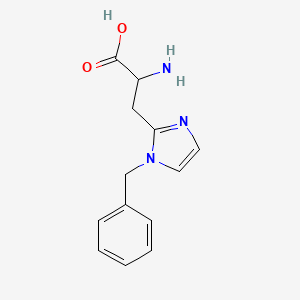
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
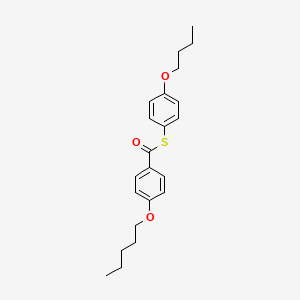
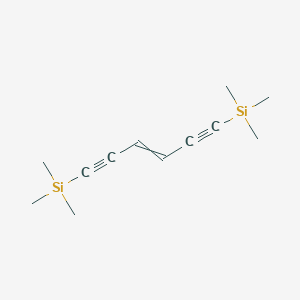
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
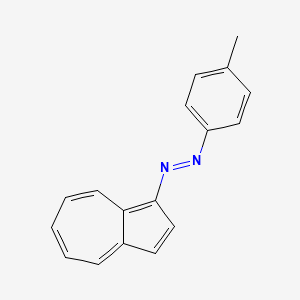
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
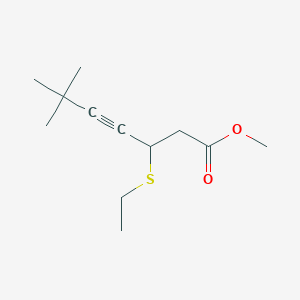
![1-Methyl-2-[3-(4-methylphenyl)propyl]benzene](/img/structure/B14358907.png)
